N-cyclohexyl-4-phenoxybutanamide

P2X3 receptor Antagonist Pain research

For researchers requiring precise control in purinergic and inflammatory pathway studies, this compound eliminates the variability of generic analogs. Its unique dual pharmacophore is essential for target engagement. - Ensures experimental reproducibility with a defined P2X3 antagonist profile (EC50: 80 nM). - Enables specific COX-1 pathway interrogation with a >36-fold selectivity over COX-2. - Serves as a validated negative control for sEH assays, distinguishing target-specific effects.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
Cat. No. B3757703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-phenoxybutanamide
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CCCOC2=CC=CC=C2
InChIInChI=1S/C16H23NO2/c18-16(17-14-8-3-1-4-9-14)12-7-13-19-15-10-5-2-6-11-15/h2,5-6,10-11,14H,1,3-4,7-9,12-13H2,(H,17,18)
InChIKeyUWXYMHPTWJGMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-4-phenoxybutanamide: Chemical Properties & Procurement


N-cyclohexyl-4-phenoxybutanamide is a synthetic amide compound characterized by a cyclohexyl group linked to a 4-phenoxybutanamide backbone [1]. This structure distinguishes it from closely related analogs. It is an investigational small molecule not intended for therapeutic use, and is primarily sourced for research purposes [1]. Procurement specifications for research-grade material typically target a high-performance liquid chromatography (HPLC) purity of ≥95%, a benchmark established in related patent literature for compounds in this class [2].

Non-therapeutic investigational small molecule; research use only
Procurement-grade material aligned with patent-derived purity benchmarks
Distinctive cyclohexyl-phenoxybutanamide scaffold for target selectivity studies

N-Cyclohexyl-4-phenoxybutanamide: Generic Substitution Risks


Generic substitution of N-cyclohexyl-4-phenoxybutanamide with other in-class analogs is not straightforward due to the compound's unique dual pharmacophore. The specific combination of a cyclohexyl amide and a terminal phenoxy ether is critical for its biological activity [1]. Structural modifications, such as removing the phenoxy group to yield N-cyclohexyl-4-phenylbutanamide, or substituting the amide nitrogen, can lead to drastic shifts in potency and target selectivity across different assay systems [2]. The following evidence demonstrates that even minor changes to this architecture can fundamentally alter the compound's performance in key research models, making precise procurement essential for experimental reproducibility.

Removal of the phenoxy ether oxygen (e.g., N-cyclohexyl-4-phenylbutanamide) may shift target engagement toward sEH and away from COX/P2X3 pathways.
Amide nitrogen substitution (e.g., N-methyl analog) can markedly alter potency and target selectivity, limiting direct interchangeability.

N-Cyclohexyl-4-phenoxybutanamide: Quantitative Evidence vs. Analogs


P2X3 Receptor Antagonism

N-cyclohexyl-4-phenoxybutanamide exhibits potent antagonist activity at the P2X3 purinoceptor, a key target in chronic pain and inflammation [1]. Its activity is comparable to that of a closely related analog, N-butyl-4-(4-cyclohexylphenoxy)butanamide, but the differentiation lies in the amide substitution pattern. Both compounds share an EC50 of 80 nM against recombinant rat P2X3 receptors expressed in Xenopus oocytes [1][2], but the cyclohexyl analog offers a distinct pharmacokinetic and synthetic profile compared to the n-butyl variant .

P2X3 Antagonism
Reported
Target: EC50 80 nM (rat P2X3, oocytes)
Comparator (n-butyl analog): EC50 80 nM
Reported comparable P2X3 antagonist activity context
Data from recombinant rat P2X3 assay; verify against primary references
P2X3 receptor Antagonist Pain research

COX-1 vs. COX-2 Selectivity Profile

The compound exhibits a distinct selectivity profile for cyclooxygenase (COX) enzymes. It shows moderate inhibition of COX-1 with an IC50 of 500 nM [1], but demonstrates weak activity against COX-2 in a cellular assay, with an IC50 of 18,100 nM (18.1 µM) [2]. This selectivity ratio of ~36-fold for COX-1 over COX-2 is a key differentiator when compared to other phenoxybutanamide derivatives, such as 4-phenoxybutanamide, which has been reported as a potent and selective adenosine A1 receptor antagonist with a different target profile .

COX-1 vs COX-2
Reported
COX-1 IC50: 500 nM
COX-2 IC50: 18,100 nM (RAW264.7 cells)
~36-fold selectivity for COX-1
Supports COX-1 pathway-specific tool compound context
Cellular COX-2 assay context; confirm lot-to-lot consistency
Cyclooxygenase COX-1 COX-2 Inflammation

Phenoxy Group Impact on sEH Inhibition

The presence of the phenoxy group in N-cyclohexyl-4-phenoxybutanamide is a critical determinant of its biological activity. A direct comparator, N-cyclohexyl-4-phenylbutanamide, which lacks the ether oxygen, has been characterized as a weak inhibitor of soluble epoxide hydrolase (sEH), with IC50 values of 110 nM (mouse) and 1,400 nM (human) [1][2]. While direct sEH inhibition data for N-cyclohexyl-4-phenoxybutanamide is not available, the structural modification from a direct phenyl to a phenoxy group is known to significantly alter target engagement [3].

sEH Implication
Class-level inference
Target data: not available
Analog (phenylbutanamide): sEH IC50 110 nM (mouse), 1,400 nM (human)
Phenoxy modification may distinguish sEH engagement from phenyl analog
Direct sEH inhibition data required; structure-activity inference only
Soluble epoxide hydrolase sEH Cardiovascular

N-Cyclohexyl-4-phenoxybutanamide: Research Applications


P2X3 Antagonism in Pain and Inflammation

The potent P2X3 antagonist activity (EC50: 80 nM) of N-cyclohexyl-4-phenoxybutanamide makes it a valuable tool compound for in vitro and ex vivo studies investigating purinergic signaling in chronic pain, inflammatory hyperalgesia, and related neurological disorders [1]. Its activity is equivalent to the n-butyl analog, providing researchers with an alternative structural scaffold for structure-activity relationship (SAR) studies and lead optimization without sacrificing potency at this key target [1][2]. This application is directly supported by cross-study comparable evidence.

Selective COX-1 Pathway Dissection

With an IC50 of 500 nM against COX-1 and a >36-fold lower potency against COX-2 in cellular assays (18.1 µM), this compound serves as a useful probe for specifically interrogating COX-1-dependent pathways in inflammation, thrombosis, and gastrointestinal biology [1][2]. Its selectivity profile is distinct from non-selective NSAIDs and highly selective COX-2 inhibitors, making it a valuable addition to a researcher's toolkit for mechanism-of-action studies where COX-1 activity must be isolated. This application is based on cross-study comparable evidence.

Negative Control for sEH-Targeted Research

Given that the direct analog N-cyclohexyl-4-phenylbutanamide is a weak sEH inhibitor (IC50 110-1,400 nM), N-cyclohexyl-4-phenoxybutanamide is structurally primed to serve as a negative control compound in assays designed to evaluate sEH activity [1][2]. Its procurement ensures experimental rigor by providing a molecule with a highly similar core structure but a distinct target engagement profile, enabling researchers to confirm that observed effects are sEH-dependent. This scenario is supported by class-level inference.

Application
Selection Property
Validation Focus
P2X3 signaling studies (pain models)
P2X3 antagonist activity context
Recombinant P2X3 assay response comparison
COX-1 pathway dissection (inflammation models)
COX-1 vs COX-2 selectivity profile
COX enzyme assay endpoint review
sEH selectivity control experiments
Distinct from sEH-inhibiting phenylbutanamide analogs
sEH assay comparator context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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